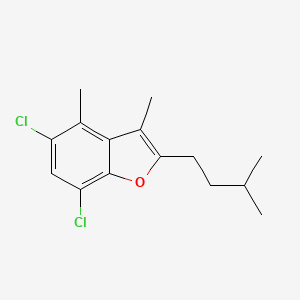
5,7-Dichloro-3,4-dimethyl-2-(3-methylbutyl)-1-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dichloro-2-isopentyl-3,4-dimethylbenzofuran: is a synthetic organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of two chlorine atoms at positions 5 and 7, an isopentyl group at position 2, and two methyl groups at positions 3 and 4 on the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-2-isopentyl-3,4-dimethylbenzofuran typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation followed by cyclization to form the benzofuran core. The introduction of chlorine atoms can be achieved through chlorination reactions using reagents like thionyl chloride or sulfuryl chloride under controlled conditions. The isopentyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production requires careful control of reaction parameters to ensure high yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isopentyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the chlorine atoms, potentially replacing them with hydrogen atoms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of substituted benzofuran derivatives with various functional groups.
Scientific Research Applications
Chemistry: 5,7-Dichloro-2-isopentyl-3,4-dimethylbenzofuran is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study the effects of chlorinated benzofurans on cellular processes. It may serve as a model compound for investigating the biological activity of related structures.
Medicine: The compound’s structural features make it a candidate for drug development. It can be explored for its potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In the industrial sector, 5,7-Dichloro-2-isopentyl-3,4-dimethylbenzofuran can be used in the synthesis of specialty chemicals and advanced materials. Its derivatives may find applications in the production of polymers, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-2-isopentyl-3,4-dimethylbenzofuran depends on its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, altering their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular function. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
- 5,7-Dichloro-2-methylbenzofuran
- 5,7-Dichloro-3,4-dimethylbenzofuran
- 2-Isopentyl-3,4-dimethylbenzofuran
Comparison: 5,7-Dichloro-2-isopentyl-3,4-dimethylbenzofuran is unique due to the combination of its substituents. The presence of both chlorine atoms and the isopentyl group distinguishes it from other benzofuran derivatives. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
92869-60-8 |
|---|---|
Molecular Formula |
C15H18Cl2O |
Molecular Weight |
285.2 g/mol |
IUPAC Name |
5,7-dichloro-3,4-dimethyl-2-(3-methylbutyl)-1-benzofuran |
InChI |
InChI=1S/C15H18Cl2O/c1-8(2)5-6-13-10(4)14-9(3)11(16)7-12(17)15(14)18-13/h7-8H,5-6H2,1-4H3 |
InChI Key |
VXNCOOKYLVSREY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(OC2=C(C=C1Cl)Cl)CCC(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



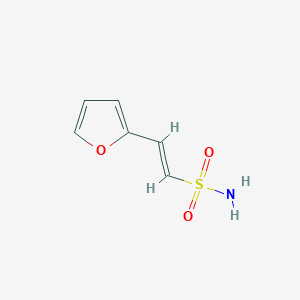
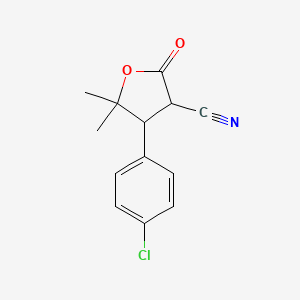
![2-{[1-(2-Fluorophenyl)isoquinolin-3-yl]oxy}-N,N-dimethylethan-1-amine](/img/structure/B12882104.png)
![9-Isopropyl-1,2,3,4,6-pentamethyldibenzo[b,d]furan](/img/structure/B12882108.png)
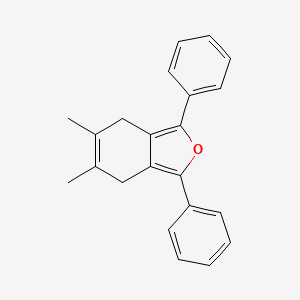
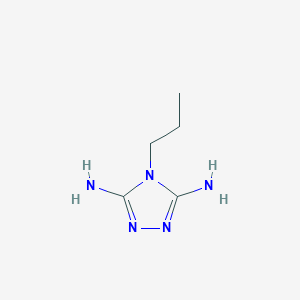
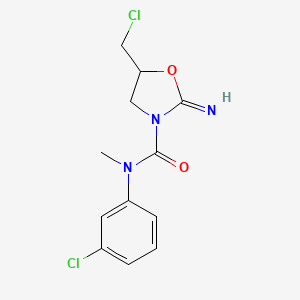
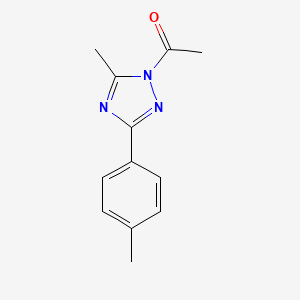
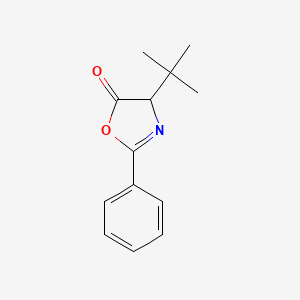

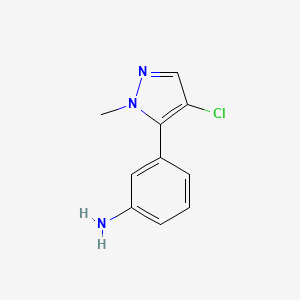
![1-(2-Chlorobenzo[d]oxazol-4-yl)ethanone](/img/structure/B12882148.png)
![Benzo[d]isoxazol-3-yl acetate](/img/structure/B12882156.png)
